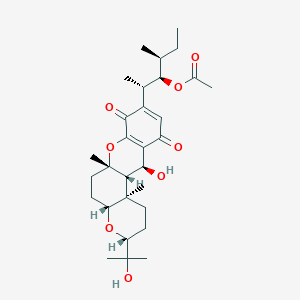
Epicochlioquinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epicochlioquinone A: is an organic heterotetracyclic compound that is isolated from the fermentation broth of the fungus Stachybotrys bisbyi SANK 17777 . It is known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism . The compound has a complex structure, featuring a decahydropyrano[3,2-a]xanthene-8,11-dione core with various substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Epicochlioquinone A involves the fermentation of Stachybotrys bisbyi SANK 17777 . The fermentation broth is extracted and purified to isolate the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and extraction processes as those used in laboratory settings. The large-scale fermentation of Stachybotrys bisbyi and subsequent extraction and purification using techniques like HPLC would be essential steps .
Analyse Des Réactions Chimiques
Types of Reactions: Epicochlioquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols .
Applications De Recherche Scientifique
Epicochlioquinone A has several scientific research applications:
Mécanisme D'action
Epicochlioquinone A exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) . This enzyme plays a critical role in cholesterol absorption in the intestine and cholesterol ester formation in the liver and peripheral tissues . By inhibiting ACAT, this compound reduces cholesterol absorption and promotes the regression of arterial lesions by inhibiting lipid accumulation .
Comparaison Avec Des Composés Similaires
Cochlioquinone A: A stereoisomer of Epicochlioquinone A, known for its nematocidal activity.
17-Methoxycochlioquinone A: Another related compound with similar structural features.
11-O-Methyl-epi-cochlioquinone A: A derivative with modifications at specific positions.
Uniqueness: this compound is unique due to its specific stereochemistry and potent inhibitory effect on acyl-CoA:cholesterol acyltransferase . Its ability to significantly reduce cholesterol absorption and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
147384-57-4 |
|---|---|
Formule moléculaire |
C30H44O8 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
[(2S,3R,4S)-2-[(3R,4aR,6aS,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |
Clé InChI |
UWSYUCZPPVXEKW-UDLMDNSSSA-N |
SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
SMILES isomérique |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |
SMILES canonique |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Synonymes |
cochlioquinone A epi-cochlioquinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















